2-Hydrazinyl-4,6-dimethylpyrimidine

Vue d'ensemble

Description

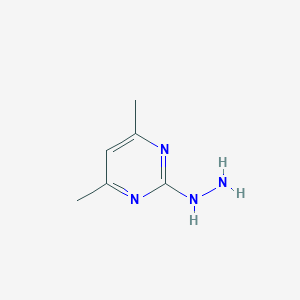

2-Hydrazinyl-4,6-dimethylpyrimidine is a heterocyclic compound with the molecular formula C6H10N4. It is characterized by a pyrimidine ring substituted with hydrazine and two methyl groups at the 4 and 6 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Hydrazinyl-4,6-dimethylpyrimidine can be synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate in ethanol. The reaction is typically carried out at room temperature for about 2 hours. The resulting precipitate is collected by filtration and washed with methanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving hydrazine hydrate and 2-chloro-4,6-dimethylpyrimidine can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions with Amines

2-Hydrazinyl-4,6-dimethylpyrimidine reacts with primary and secondary amines to yield sulfenamides and sulfinic acid salts. Key findings include:

Reaction with Benzylamine

In anhydrous chloroform at room temperature, the compound reacts with benzylamine (1:2 molar ratio) to produce:

-

Benzylammonium benzenesulfinate (yield: 68%)

-

4,6-Dimethylpyrimidin-2-ylsulfenamide (yield: 22%)

The reaction proceeds via cleavage of the S–S bond in the thiosulfonate ester intermediate, facilitated by the nucleophilic attack of the amine .

Reaction with Morpholine

Under similar conditions, morpholine generates:

-

Morpholinium benzenesulfinate (yield: 72%)

-

Sulfenamide derivatives (yield: 18%)

Alkali-Mediated Reactions

Treatment with potassium hydroxide in ethanol induces disulfide bond formation:

| Reaction Conditions | Products Formed | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 20 h at 20°C in ethanol | Dipyrimidinyl disulfide (7) | 26.2 | 157–160 |

| Potassium benzenesulfinate (8a) | 63.5 | 212–214 |

This pathway highlights the compound’s susceptibility to alkaline hydrolysis, forming stable disulfide and sulfinate species .

Hydrazone Formation with s-Triazine Derivatives

This compound condenses with 4,6-disubstituted-1,3,5-triazine-2-hydrazines to form hydrazone hybrids.

Representative Reaction

-

Substrates : 2-Hydrazino-4,6-dimorpholino-1,3,5-triazine

-

Conditions : Ethanol, acetic acid, reflux (3 h)

-

Product : Hydrazone-linked triazine-pyrimidine hybrid (yield: 82%, mp: 142–144°C) .

Spectroscopic Confirmation :

-

IR : 3321 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=O)

Comparative Reactivity in Thiosulfonate Systems

Thiosulfonate esters of 4,6-dimethylpyrimidin-2-yl exhibit distinct reactivity patterns:

The electron-withdrawing carbomethoxy group in 4b reduces nucleophilic substitution efficiency compared to 4a .

¹H NMR Data for Key Derivatives

| Compound | δ (ppm) | Assignments |

|---|---|---|

| Sulfenamide 2 | 2.54 (6H, s, CH₃), 7.13 (1H, s, pyrimidine H) | Methyl groups and aromatic proton |

| Hydrazone hybrid | 14.65 (s, NH) | Hydrazone NH tautomer |

IR Spectral Signatures

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Hydrazinyl-4,6-dimethylpyrimidine has been studied for its potential use in various therapeutic areas:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. In particular, studies have shown that pyrimidine derivatives can inhibit cancer cell growth with minimal toxicity to normal cells. For instance, Neumann et al. reported that phenylhydrazones derived from pyrimidine-2,4,6-trione demonstrated potent growth inhibition in cancer cell lines .

- CNS Effects : Compounds related to this compound have shown effects on the central nervous system (CNS), functioning as anticonvulsants and anxiolytics. These properties make them candidates for the development of new sedative and antiepileptic medications .

- Antimicrobial and Antifungal Properties : This compound has also been explored for its antimicrobial and antifungal activities. Some derivatives have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazines with pyrimidine derivatives under controlled conditions. The yield and purity of the synthesized compound can vary based on the reaction environment. For example, a study indicated that refluxing an equimolar mixture of this hydrazine with aryltrifluoromethyl-b-diketones in ethanol yielded products with varying ratios depending on the specific conditions employed .

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Reflux in ethanol (7h) | 37% - 45% | Monitored by TLC |

| Column chromatography | Varied | Separation using silica gel |

Environmental Applications

Beyond its pharmaceutical uses, this compound has potential applications in environmental chemistry:

- Biodegradation Studies : The compound's interactions with various environmental factors can be studied to understand its degradation pathways and environmental impact. This is crucial for assessing the safety and ecological consequences of its use in agricultural or industrial applications .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study on Antitumor Activity : A series of experiments demonstrated that derivatives of this compound could inhibit tumor growth in vitro. The study involved testing multiple concentrations against different cancer cell lines, revealing a dose-dependent response that underscores its potential as an anticancer agent .

- CNS Activity Assessment : In another study focusing on CNS effects, researchers evaluated the sedative properties of related compounds in animal models. The results indicated significant anxiolytic effects at specific dosages without major side effects, suggesting a favorable safety profile for further development .

Mécanisme D'action

The mechanism of action of 2-Hydrazinyl-4,6-dimethylpyrimidine involves its ability to scavenge reactive aldehydes like acrolein. This scavenging action prevents the accumulation of harmful advanced lipoxidation end-products such as FDP-lysine in the retina, thereby protecting against neurovascular dysfunction in diabetic retinopathy . Molecular dynamics simulations have shown that most molecules of this compound are protonated and do not readily cross cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine.

4,6-Dimethylpyrimidine: A simpler pyrimidine derivative without the hydrazine group.

Uniqueness

This compound is unique due to its hydrazine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination compounds and its potential therapeutic applications set it apart from other pyrimidine derivatives .

Activité Biologique

2-Hydrazinyl-4,6-dimethylpyrimidine (DMP) is a heterocyclic compound with the molecular formula C₆H₁₀N₄. This compound features a pyrimidine ring that is substituted with hydrazine and two methyl groups at the 4 and 6 positions. Its unique structure contributes to a range of biological activities, particularly in medicinal chemistry and materials science.

The compound undergoes various chemical reactions, including substitution and condensation reactions, which allow it to form coordination compounds with metals such as cobalt. The hydrazine group is particularly reactive, enabling DMP to participate in nucleophilic substitution reactions.

DMP's biological activity is primarily attributed to its ability to scavenge reactive aldehydes, such as acrolein. This action prevents the accumulation of harmful advanced lipoxidation end-products like FDP-lysine in the retina, thus protecting against neurovascular dysfunction associated with diabetic retinopathy.

Biological Activity

Research indicates that DMP exhibits significant biological activity across various domains:

- Antimicrobial Activity : DMP has been reported to possess antimicrobial properties, making it a candidate for further development in treating infections.

- Antiviral Activity : In studies involving nonannulated tetrazolylpyrimidines, derivatives of DMP showed moderate antiviral activity against the H1N1 subtype of influenza A virus. The selectivity index for certain derivatives was found to be twice that of the reference drug rimantadine, indicating potential as an antiviral agent .

- Neuroprotective Effects : DMP has been investigated for its neuroprotective effects in diabetic conditions due to its ability to mitigate oxidative stress and prevent retinal damage .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of DMP and its derivatives in various biological contexts:

- Diabetic Retinopathy : A study demonstrated that DMP could significantly reduce retinal damage in diabetic models by scavenging acrolein and preventing FDP-lysine accumulation. This suggests a promising role in the treatment of diabetic retinopathy.

- Antiviral Properties : Research on nonannulated tetrazolylpyrimidines revealed that specific derivatives of DMP could inhibit H1N1 virus replication while exhibiting low cytotoxicity. This positions DMP as a potential lead compound for antiviral drug development .

- Antimicrobial Studies : In vitro assays have shown that DMP exhibits notable antimicrobial activity, which warrants further exploration into its use as an antimicrobial agent in clinical settings.

Comparative Analysis

To better understand the uniqueness of DMP compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains hydrazine and methyl substitutions | Antimicrobial, neuroprotective, antiviral |

| 2-Chloro-4,6-dimethylpyrimidine | Lacks hydrazine group | Limited biological activity |

| 4,6-Dimethylpyrimidine | Simpler structure without hydrazine | Minimal biological activity |

DMP's unique hydrazine substitution provides distinct chemical reactivity and biological properties compared to other pyrimidine derivatives.

Propriétés

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTHKSNCQCCOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325587 | |

| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23906-13-0 | |

| Record name | 23906-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Hydrazinyl-4,6-dimethylpyrimidine contribute to the properties of metal complexes designed for single-molecule magnet applications?

A: this compound acts as a key component in the synthesis of chelating ligands that can coordinate to metal ions, like Co(II). These ligands, formed by the condensation of this compound with diacetyl, create a specific coordination environment around the metal center. This environment influences the magnetic anisotropy of the resulting complex. For instance, in a study by [], a hexacoordinated Co(II) complex incorporating a ligand derived from this compound exhibited field-induced single-molecule magnet behavior. This behavior arises from the easy-axis-type magnetic anisotropy induced by the ligand field. []

Q2: Can the structure of the ligand derived from this compound be modified to tune the magnetic properties of the resulting complexes?

A: Yes, research suggests that modifications to the ligand structure can significantly impact the magnetic behavior of the complexes. [] For example, replacing chloride ions with thiocyanate groups in a Co(II) complex containing a ligand derived from this compound resulted in altered uniaxial anisotropy and slow relaxation of magnetization. This highlights the potential for fine-tuning the magnetic properties by modifying the ligand structure through variations in the coordinating groups. []

Q3: Beyond magnetic properties, what other applications have been explored for compounds incorporating this compound?

A: this compound has been employed in the development of fluorescent chemosensors. [] A sensor derived from this compound exhibited a fluorescence response upon binding to Zn2+ ions. This response was attributed to a combination of mechanisms including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). These findings demonstrate the potential of this compound as a building block for designing sensitive and selective metal ion sensors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.